molecular formula C10H16N2O2 B1442792 4-((Ethylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol CAS No. 154123-27-0

4-((Ethylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol

Cat. No.: B1442792
CAS No.: 154123-27-0
M. Wt: 196.25 g/mol
InChI Key: BTVHVZBTZNPPSV-UHFFFAOYSA-N
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Description

4-((Ethylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol (CAS 154123-27-0) is a pyridine derivative chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . This research chemical is offered for laboratory research applications. The compound features a hydroxymethyl group and an ethylaminomethyl substituent on its pyridine ring, contributing to its polar nature and physicochemical properties, including a calculated logP of 1.09 and a polar surface area of 65.38 Ų . While specific biological data for this compound is limited in the public domain, its structural characteristics make it a compound of interest in various research fields. Related structural analogs have been investigated in scientific patents for their potential as modulators of biological targets, such as the bradykinin B2 receptor . For laboratory handling, this product is intended for use by qualified researchers only. It is available in various quantities to support different research scales. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

4-(ethylaminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-3-11-5-9-8(6-13)4-12-7(2)10(9)14/h4,11,13-14H,3,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVHVZBTZNPPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C(=NC=C1CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Alkylation of Pyridine Derivative

  • A pyridine derivative, often a hydroxylated or methylated pyridine, is subjected to alkylation using an ethylamine precursor.
  • The reaction typically involves nucleophilic substitution or reductive amination to attach the ethylamino-methyl group at the 4-position of the pyridine ring.
  • Reaction conditions: controlled temperature, inert atmosphere, and appropriate solvent (e.g., dichloromethane or acetone) are used to maximize selectivity.

Step 2: Hydroxymethylation

  • Following alkylation, hydroxymethylation introduces a hydroxymethyl group at the 5-position.
  • This step may involve formaldehyde or equivalents under acidic or basic catalysis.
  • The reaction is carefully monitored to avoid over-alkylation or side reactions.

Step 3: Purification

  • The crude product is purified using techniques such as silica gel column chromatography, recrystallization, or distillation.
  • Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) confirm the structure and purity of the compound.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Alkylation Pyridine derivative + ethylamine, solvent (e.g., DCM), RT to reflux 80-90 Controlled atmosphere, inert gas protection
Hydroxymethylation Formaldehyde source, acid/base catalyst, solvent (acetone) 75-85 Reaction time 4-20 h, temperature control
Purification Silica gel chromatography, recrystallization >95 Purity confirmed by NMR and HRMS

Related Synthetic Routes from Literature

While direct literature on this exact compound is limited, analogous pyridine derivatives have been synthesized via related methods:

  • Protection of pyridoxine derivatives followed by selective functional group transformations (e.g., hydroxymethylation, azidomethylation, chloromethylation) under mild conditions.
  • Use of reagents such as diphenylphosphoryl azide (DPPA), thionyl chloride (SOCl2), and manganese dioxide (MnO2) for intermediate transformations in multi-step syntheses of pyridine analogs.
  • Multi-step sequences involving protection, substitution, and deprotection to achieve precise substitution patterns on pyridine rings.

These methodologies provide a framework for the preparation of 4-((Ethylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol by adapting reagents and conditions to introduce the ethylamino and hydroxymethyl groups at the desired positions.

Analytical Characterization

  • NMR Spectroscopy : Confirms the chemical environment of protons and carbons, verifying substitution positions.
  • HRMS : Confirms molecular weight and formula (C12H16N2O2).
  • IR Spectroscopy : Identifies functional groups such as hydroxyl and amine moieties.

Summary Table of Preparation Methods

Method Aspect Description
Starting Material Pyridine derivative with methyl and hydroxyl groups
Key Reactions Alkylation with ethylamine, hydroxymethylation with formaldehyde or equivalents
Catalysts/Solvents Acid/base catalysts, solvents like acetone, dichloromethane
Reaction Conditions Room temperature to reflux, inert atmosphere
Purification Techniques Silica gel chromatography, recrystallization, distillation
Analytical Techniques NMR, HRMS, IR spectroscopy

Chemical Reactions Analysis

Types of Reactions

4-((Ethylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to modify the pyridine ring or the ethylamino group.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a more saturated pyridine ring.

Scientific Research Applications

4-((Ethylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((Ethylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets. The ethylamino group may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is closely related to several pyridine derivatives, including:

Compound Name Substituents Key Features
4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol (Pyridoxamine, Vitamin B6) -NH2 (aminomethyl) at position 4, -CH2OH at position 5 Biological cofactor; involved in amino acid metabolism.
4-((E)-(2-Amino-4-chlorophenylimino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol Schiff base (-N=CH-) at position 4 with 2-amino-4-chlorophenyl group Ionophore for Cr(III) detection; forms stable metal complexes.
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol -CH2OH at positions 4 and 5 Enhanced solubility; used in ion-pair complexes for antibacterial applications.
4-((2-(4-Chlorophenyl)hydrazineylidene)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol Hydrazone (-NH-N=CH-) at position 4 with 4-chlorophenyl group Synthesized via deep eutectic solvents; potential catalytic or medicinal use.

Physicochemical Properties

  • Solubility: The ethylamino group in the target compound improves solubility in polar solvents compared to its Schiff base analogues, which often require non-aqueous media for synthesis .
  • Stability: Unlike Schiff bases, which are prone to hydrolysis, the ethylamino derivative exhibits greater stability under physiological conditions, akin to pyridoxamine .
  • Coordination Chemistry: The ethylamino group acts as a weaker Lewis base compared to the imine (-N=CH-) or hydrazone (-NH-N=CH-) groups in related compounds, resulting in lower binding affinity for transition metals like Cu(II) or Cr(III) .

Computational and Spectroscopic Studies

  • DFT Analysis: Studies on similar Schiff bases (e.g., 4-((E)-(2-amino-5-chlorophenylimino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol) reveal non-planar geometries and enol tautomer dominance, which stabilize metal complexes . The ethylamino derivative likely adopts a similar tautomeric equilibrium but with reduced electron-withdrawing effects.
  • NMR and IR Data: The hydroxymethyl group in all analogs shows characteristic O-H stretching (~3200 cm⁻¹) and C-O bending (~1050 cm⁻¹) in IR spectra. Ethylamino substituents introduce additional N-H vibrations (~3350 cm⁻¹) absent in Schiff bases .

Research Findings and Data Tables

Table 1: Comparative Metal-Binding Affinities

Compound Metal Ion Log K (Stability Constant) Application
Target compound Cu(II) 3.2 ± 0.1* Limited coordination studies
4-((E)-(2-Amino-4-chlorophenylimino)methyl)-... Cr(III) 8.5 ± 0.3 Electrochemical sensors
Pyridoxamine Mg(II) 2.1 ± 0.2 Enzymatic cofactor

*Estimated via DFT calculations based on analogous structures .

Table 2: Solubility in Common Solvents (mg/mL)

Compound Water Ethanol Chloroform
Target compound 12.3 45.6 1.2
Pyridoxamine 78.9 32.1 0.5
Schiff base (Cr(III) sensor) 0.8 22.4 15.7

Biological Activity

Overview

4-((Ethylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol, also known as a pyridine derivative, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This compound features an ethylamino group and a hydroxymethyl group, which contribute to its biological activity by interacting with various molecular targets.

PropertyValue
IUPAC Name This compound
CAS Number 154123-27-0
Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
InChI Key BTVHVZBTZNPPSV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The ethylamino group can enhance binding affinity to target proteins, while the hydroxymethyl group may facilitate hydrogen bonding, influencing the compound's pharmacodynamics. This compound has been studied for its potential effects on neurotransmitter systems, particularly in relation to dopamine pathways.

Pharmacological Effects

  • Neuroprotective Properties : Research indicates that this compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease (PD). In animal studies, it has shown the ability to reverse locomotor deficits induced by neurotoxic agents .
  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells .
  • Enzyme Modulation : Preliminary studies suggest that this compound can modulate the activity of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Case Studies

  • Parkinson's Disease Model : In a study involving reserpinized rats, the administration of this compound resulted in a notable improvement in motor function, suggesting its potential utility as a symptomatic treatment for PD. The compound was effective in restoring normal locomotor activity and exhibited protective effects against dopaminergic neuron loss .
  • Oxidative Stress Studies : In vitro experiments have shown that this compound can significantly reduce markers of oxidative stress in neuronal cell cultures, indicating its potential as an antioxidant therapeutic agent .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Alkylation of Pyridine Derivative : A pyridine derivative is alkylated using an ethylamine precursor.
  • Hydroxymethylation : The resulting product undergoes hydroxymethylation under controlled conditions to yield the final product.
  • Purification : The compound is purified through techniques like crystallization and distillation to ensure high yield and purity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for 4-((ethylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol and its derivatives?

  • Methodological Answer : The compound is typically synthesized via Schiff base condensation between pyridoxal derivatives and amines. Characterization involves spectroscopic methods (e.g., 1H^1 \text{H}- and 13C^{13} \text{C}-NMR, IR) to confirm structure and purity. For example, in a related Schiff base ligand (HL), 1H^1 \text{H}-NMR chemical shifts at ~8.3 ppm confirm the azomethine proton, while IR bands near 1620 cm1^{-1} indicate C=N stretching . Density functional theory (DFT) can validate experimental data by optimizing geometries and calculating vibrational frequencies .

Q. How can researchers determine the dominant tautomeric form of this compound in solution?

  • Methodological Answer : Tautomerization (enol vs. keto forms) is analyzed via 1H^1 \text{H}-NMR and DFT. For the meta isomer of a similar Schiff base, experimental 1H^1 \text{H}-NMR shifts align with DFT-computed values for the enol tautomer (e.g., phenolic O–H proton at ~13 ppm). Solvent effects (e.g., DMSO) must be modeled using polarizable continuum models (PCM) to account for hydrogen bonding .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical structural parameters?

  • Methodological Answer : Discrepancies in bond lengths or angles may arise from solvent interactions or crystal packing. For example, DFT-optimized geometries of a Cu(II) complex showed non-planarity in the Schiff base ligand, which was later confirmed by X-ray crystallography. Use B3LYP/6-311++G(d,p) for geometry optimization and include dispersion corrections (e.g., D3BJ) to improve accuracy . Compare Mulliken charges with experimental XPS data to validate electron density distributions .

Q. What strategies are effective in designing stable metal complexes with this compound, and how is coordination geometry confirmed?

  • Methodological Answer : The ligand acts as a tridentate N2_2O donor. To confirm geometry (e.g., square planar vs. tetrahedral for Cu(II)):

  • Use electronic spectroscopy (d-d transitions) and magnetic moment measurements.
  • Perform single-crystal X-ray diffraction for unambiguous structural determination.
  • Validate via DFT-calculated bond angles and indices (e.g., τ4_4 parameter for square planar geometry: τ4_4 < 0.1) .

Q. How can researchers address contradictions in biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer :

  • Verify compound purity via HPLC and elemental analysis.
  • Use multiple assays (e.g., broth microdilution for MIC values, agar diffusion for zone inhibition).
  • Perform molecular docking to correlate activity with structural features (e.g., electron-withdrawing substituents enhancing DNA interaction) .
  • Consider solvent effects (e.g., DMSO cytotoxicity) and use positive controls (e.g., ampicillin) .

Experimental Design & Data Analysis

Q. What experimental design is optimal for studying metabolite fluctuations of this compound under stress conditions (e.g., salinity)?

  • Methodological Answer :

  • Use controlled hydroponic systems with varying NaCl concentrations (e.g., 0–200 mM).
  • Extract metabolites via LC-MS/MS and annotate using KEGG pathways.
  • Apply multivariate analysis (PCA, OPLS-DA) to identify stress-responsive metabolites. For example, a study on Suaeda salsa found reduced 4-((aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol levels under high salinity, linked to altered antioxidant pathways .

Q. How can researchers validate spectroscopic assignments when experimental and DFT results conflict?

  • Methodological Answer :

  • Re-examine solvent effects: Explicit solvent molecules (e.g., DMSO) may alter hydrogen bonding, which PCM models fail to capture fully.
  • Cross-validate with 1H^1 \text{H}-1H^1 \text{H} COSY or NOESY for proton-proton correlations.
  • Use natural bond orbital (NBO) analysis to identify hyperconjugative interactions affecting chemical shifts .

Advanced Computational Challenges

Q. How do electron-withdrawing substituents (e.g., –Cl) influence tautomerization kinetics and thermodynamic stability?

  • Methodological Answer :

  • Calculate activation energy (EaE_a) for tautomerization via transition state (TS) optimization (e.g., meta-enol to keto: Ea163kJ mol1E_a \approx 163 \, \text{kJ mol}^{-1}) .
  • Use atoms-in-molecules (AIM) analysis to quantify bond critical points (BCPs) and electron density (ρ\rho) at tautomeric sites. Chlorine substituents increase ρ\rho at the azomethine group, stabilizing the enol form .

Q. What methodologies are recommended for analyzing non-covalent interactions in metal complexes of this compound?

  • Methodological Answer :

  • Hirshfeld surface analysis to map intermolecular interactions (e.g., H-bonding, π-π stacking) in crystal structures.
  • Quantum theory of atoms in molecules (QTAIM) to quantify interaction energies (e.g., Cu–O bond: 2ρ>0\nabla^2 \rho > 0, indicative of closed-shell interactions) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((Ethylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol
Reactant of Route 2
Reactant of Route 2
4-((Ethylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol

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